4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
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Overview
Description
4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to a triazole ring, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Aniline Group: The aniline group is attached to the triazole ring through nucleophilic substitution reactions, often using aniline derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides, acyl halides, or sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield nitro derivatives or other oxidized forms.
Reduction: May yield amine derivatives or other reduced forms.
Substitution: May yield various substituted triazole derivatives.
Scientific Research Applications
4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline
- 4-((3-Ethyl-1H-1,2,4-triazol-5-yl)methyl)aniline
- 4-((3-Propyl-1H-1,2,4-triazol-5-yl)methyl)aniline
Uniqueness
4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the triazole ring differentiates it from other similar compounds and may influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C12H16N4/c1-3-11-14-12(16(2)15-11)8-9-4-6-10(13)7-5-9/h4-7H,3,8,13H2,1-2H3 |
InChI Key |
ZJFRJYVFXMSDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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